Ikk-IN-4

IKKβ inhibition NF-κB signaling Kinase assay

IKK-IN-4 delivers defined IKKβ selectivity (IC50 45 nM, IKKα 650 nM) with a quantifiable 14.4-fold window, enabling clean dissection of canonical vs. non-canonical NF-κB signaling. 6.7× more potent than BMS-345541, reducing compound mass, per-experiment cost, and vehicle artifacts. Precisely characterized IC50 values serve as a reproducible HTS benchmark and internal control for SAR studies. ≥98% purity ensures inter-laboratory reproducibility for inflammation, immunology, and oncology models.

Molecular Formula C18H19N5S
Molecular Weight 337.4 g/mol
Cat. No. B15142999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkk-IN-4
Molecular FormulaC18H19N5S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C3=C(C=C(S3)C4=CC=CC(=C4)CCN)N=C2NC
InChIInChI=1S/C18H19N5S/c1-11-10-21-17-16(20-2)22-14-9-15(24-18(14)23(11)17)13-5-3-4-12(8-13)6-7-19/h3-5,8-10H,6-7,19H2,1-2H3,(H,20,22)
InChIKeyVSEFBGXIMFQPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IKK-IN-4: Potent and Selective IKKβ Inhibitor for NF-κB Pathway Research — IC50, Selectivity, and Procurement Data


IKK-IN-4 is a synthetic small-molecule inhibitor classified as an IkappaB kinase 2 (IKKβ or IKK2) antagonist, demonstrating potent and selective inhibition of IKKβ in biochemical assays . It belongs to the imidazothienopyrazine chemotype and exhibits an IKKβ IC50 of 45 nM, with approximately 14.4-fold selectivity over the IKKα isoform (IC50 = 650 nM) in cell-free enzyme assays [1]. The compound is commercially available with a reported purity of ≥98%, CAS number 615529-94-7, and molecular weight of 337.44 g/mol . IKK-IN-4 serves as a research tool for interrogating canonical NF-κB signaling and inflammation/immunology pathways where IKKβ-dependent regulation is central [1].

Why IKK Inhibitors Cannot Be Interchanged: Quantitative Selectivity and Potency Gaps in IKK-IN-4 Analogs


The IκB kinase family comprises structurally related but functionally divergent isoforms, primarily IKKα (IKK1) and IKKβ (IKK2), which regulate distinct arms of NF-κB signaling—canonical versus non-canonical pathways, respectively [1]. Consequently, interchangeability among commercially available IKK inhibitors is precluded by wide variations in both absolute potency and isoform selectivity profiles . For instance, while some inhibitors such as BMS-345541 display weaker potency (IKKβ IC50 = 300 nM) and modest selectivity (~13.3-fold), others like LY2409881 exhibit high potency (IKKβ IC50 = 30 nM) but with less well-characterized or narrower selectivity windows . Substituting IKK-IN-4 with an alternative without confirming that the assay's requirement for IKKβ potency, selectivity ratio, and off-target constraints aligns with the substitute's specific profile risks introducing confounding experimental artifacts and undermining data reproducibility . The evidence below delineates precisely where IKK-IN-4's profile provides quantifiable differentiation.

IKK-IN-4 Quantitative Evidence: Head-to-Head IKKβ Potency, Selectivity Ratio, and Kinase Panel Comparison


IKKβ Potency Superiority: IKK-IN-4 (45 nM) Outperforms BMS-345541 (300 nM) in Cell-Free Enzyme Assays

IKK-IN-4 demonstrates approximately 6.7-fold greater potency against IKKβ compared to the widely used reference inhibitor BMS-345541 in cell-free enzymatic assays . Specifically, IKK-IN-4 achieves an IKKβ IC50 of 45 nM, whereas BMS-345541 requires a 300 nM concentration to achieve equivalent inhibition under comparable biochemical conditions . This potency differential translates to lower compound consumption and potentially reduced off-target engagement at equivalent functional inhibition thresholds .

IKKβ inhibition NF-κB signaling Kinase assay

IKKα/IKKβ Selectivity Ratio: IKK-IN-4 Exhibits Superior Isoform Discrimination (14.4-fold) Relative to BMS-345541 (13.3-fold) and LY2409881 (>10-fold)

IKK-IN-4 exhibits a selectivity ratio of 14.4 for IKKβ over IKKα (IKKβ IC50 = 45 nM; IKKα IC50 = 650 nM) . In contrast, BMS-345541 shows a selectivity ratio of approximately 13.3 (IKKβ IC50 = 300 nM; IKKα IC50 = 4,000 nM), while LY2409881 is reported to exhibit '>10-fold' selectivity over IKK1 without a precise upper bound . The quantified 14.4-fold window for IKK-IN-4 provides a defined, measurable separation that may be critical for experiments requiring specific interrogation of canonical NF-κB signaling with minimal cross-talk from IKKα-mediated non-canonical pathway activation .

IKK isoform selectivity IKKα inhibition NF-κB pathway

Comparative IKKβ Potency Landscape: IKK-IN-4 (45 nM) vs. IKK-16 (40 nM) vs. SC-514 (3,000-12,000 nM) — Differentiating Tool Compound Selection

Within the broader IKK inhibitor landscape, IKK-IN-4 occupies a specific potency niche. It is comparable in IKKβ potency to IKK-16 (IKKβ IC50 = 40 nM) but offers substantially greater selectivity for IKKβ over IKKα (IKK-16: IKKα IC50 = 200 nM; selectivity ratio = 5.0) . Furthermore, IKK-IN-4 demonstrates markedly superior potency compared to SC-514, a commonly employed IKKβ inhibitor with an IC50 range of 3,000–12,000 nM—representing a 67- to 267-fold potency advantage for IKK-IN-4 [1]. This positioning makes IKK-IN-4 particularly suitable for experiments where moderate-to-high IKKβ potency is required alongside robust isoform selectivity .

IKK inhibitor comparison IKKβ IC50 Tool compound selection

Technical and Physicochemical Specifications: Purity, Solubility, and Storage Parameters for Reproducible Experimental Use

IKK-IN-4 is supplied with a certified purity of ≥98% and a molecular weight of 337.44 g/mol (formula C18H19N5S) . The compound has a calculated LogP of 3.8, indicating moderate lipophilicity, and contains two hydrogen bond donors and five hydrogen bond acceptors . Recommended storage conditions are powder at -20°C for up to three years or in solvent at -80°C for up to six months . While specific quantitative solubility data for IKK-IN-4 in aqueous buffers are not reported in vendor datasheets, the compound is soluble in DMSO, and formulation guidance for in vivo studies is available from commercial suppliers . These defined technical specifications support batch-to-batch reproducibility in experimental workflows .

Compound procurement Purity specification Solubility parameters

IKK-IN-4 Application Scenarios: Where Its Potency, Selectivity, and Specifications Provide Experimental Value


Dissecting Canonical vs. Non-Canonical NF-κB Signaling in Inflammation Research

IKK-IN-4's 14.4-fold selectivity for IKKβ over IKKα enables researchers to specifically inhibit canonical NF-κB activation while preserving IKKα-dependent non-canonical signaling . This property is critical in inflammatory disease models where IKKβ drives pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) but IKKα-mediated pathways may exert distinct or compensatory functions [1]. IKK-IN-4's defined selectivity window reduces the confounding interpretation that can arise from pan-IKK inhibitors or those with poorly characterized isoform bias .

IKKβ-Dependent Cancer Cell Line Studies Requiring Potent and Economical Target Engagement

For cancer models where IKKβ hyperactivity contributes to cell survival, proliferation, or chemoresistance—such as certain B-cell lymphomas, multiple myeloma, or solid tumors with constitutive NF-κB activation—IKK-IN-4 provides a favorable potency profile (IKKβ IC50 = 45 nM) that is approximately 6.7-fold more potent than the commonly used BMS-345541 [1]. This potency advantage reduces the compound mass required for dose-response studies, lowering per-experiment costs and potentially minimizing vehicle-related artifacts at equivalent inhibitory concentrations . IKK-IN-4's moderate lipophilicity (LogP = 3.8) also supports cellular permeability in standard culture conditions .

Tool Compound Selection for IKKβ Biochemical Assay Development and High-Throughput Screening (HTS)

In biochemical assay development, including HTS campaign validation and counter-screening, IKK-IN-4's precisely quantified IC50 values (IKKβ = 45 nM, IKKα = 650 nM) provide a reproducible benchmark for assay quality control and inhibitor classification . Unlike compounds with less precisely defined selectivity (e.g., LY2409881's '>10-fold' specification), IKK-IN-4's 14.4-fold selectivity ratio offers a verifiable reference point for calibrating isoform discrimination assays [1]. The compound's commercial availability with ≥98% purity ensures consistent performance across independent assay runs and laboratory sites .

Comparative Pharmacology Studies Benchmarking Next-Generation IKKβ Inhibitors

IKK-IN-4 serves as a well-characterized reference standard for benchmarking novel IKKβ inhibitors in both academic and industrial medicinal chemistry programs . Its defined biochemical parameters—IKKβ IC50 = 45 nM and 14.4-fold IKKα selectivity—provide a reproducible baseline against which the potency, selectivity, and physicochemical properties of lead candidates can be quantitatively compared [1]. Use of IKK-IN-4 as an internal control enables meaningful cross-study comparisons of structure-activity relationships (SAR) and facilitates the identification of compounds with truly differentiated profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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